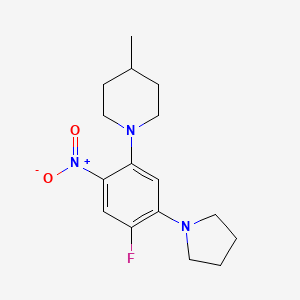![molecular formula C17H25N3O3S B4024517 [1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B4024517.png)
[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone
Overview
Description
[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone: is a complex organic compound that features both piperidine and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and piperazine intermediates, followed by their coupling through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, and the process may be facilitated by catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and pH, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Halogenated reagents, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone: can be compared with other sulfonylated piperidine and piperazine derivatives.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another sulfonylated compound with antioxidant properties.
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer unique chemical and biological properties. Its dual piperidine and piperazine rings, coupled with the benzenesulfonyl group, make it a versatile compound for various applications.
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18-11-13-19(14-12-18)17(21)16-9-5-6-10-20(16)24(22,23)15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZMYILWMOXBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)valine](/img/structure/B4024436.png)
![N-cyclohexyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024442.png)

![methyl N-(4-{[3-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B4024458.png)
![(2Z)-4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B4024460.png)
![N-benzyl-2-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4024465.png)
![3-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4024470.png)
![2-[(4-methoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B4024474.png)
![2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B4024485.png)
![N-(5-chloro-2-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;hydrochloride](/img/structure/B4024489.png)
![1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(4-morpholinyl)phthalazine](/img/structure/B4024494.png)
![ethyl 1-{N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B4024502.png)
![ethyl 5-(3-chloro-4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4024507.png)

